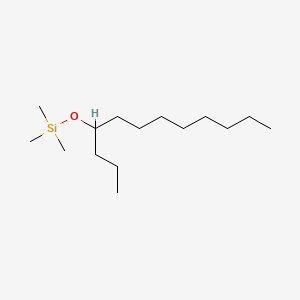
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphanylidene group, which is a phosphorus-containing functional group, and a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one typically involves the reaction of a suitable precursor with a phosphine reagent. One common method is the reaction of 3,3-dimethylheptan-2-one with tributylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The phosphanylidene group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphanylidene compounds.
Scientific Research Applications
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one involves its interaction with molecular targets through the phosphanylidene group. This group can form bonds with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
Uniqueness
3,3-Dimethyl-1-(tributyl-lambda~5~-phosphanylidene)heptan-2-one is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications where such reactivity is desired.
Properties
CAS No. |
52356-90-8 |
|---|---|
Molecular Formula |
C21H43OP |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3,3-dimethyl-1-(tributyl-λ5-phosphanylidene)heptan-2-one |
InChI |
InChI=1S/C21H43OP/c1-7-11-15-21(5,6)20(22)19-23(16-12-8-2,17-13-9-3)18-14-10-4/h19H,7-18H2,1-6H3 |
InChI Key |
WQPPAPPXMKRLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)C=P(CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



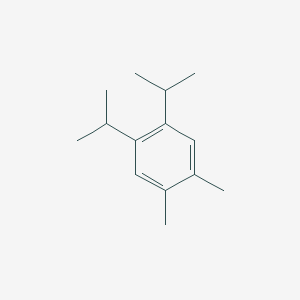
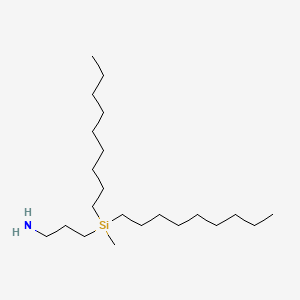
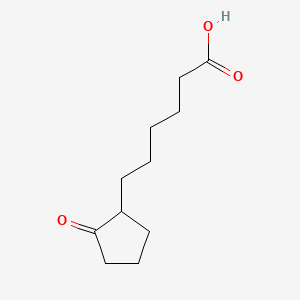

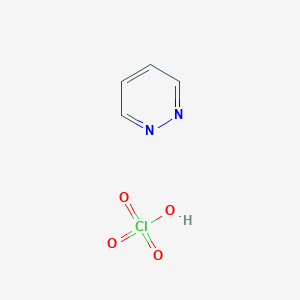

![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
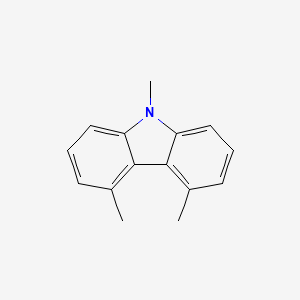


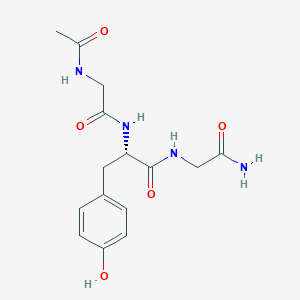
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
